
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and are typically used in the preparation of alcohols, carboxylic acids, and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is synthesized by reacting 1-methyl-4-(phenoxymethyl)benzene with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The process includes:
Preparation of Reactants: Purification and drying of 1-methyl-4-(phenoxymethyl)benzene and magnesium
Reaction Setup: Use of large reactors with inert gas purging systems
Reaction Monitoring: Continuous monitoring of reaction parameters to ensure complete conversion
Product Isolation: Filtration and purification of the Grignard reagent
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic compounds
Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Anhydrous ether, THF
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones
Carboxylic Acids: Formed from the reaction with carbon dioxide
Biaryl Compounds: Formed from coupling reactions
Applications De Recherche Scientifique
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates
Material Science: Preparation of polymers and advanced materials
Biological Studies: Investigation of biochemical pathways and enzyme mechanisms
Mécanisme D'action
The mechanism of action of Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved in its reactions include:
Nucleophilic Addition: Formation of new carbon-carbon bonds
Transmetalation: Transfer of the organic group to a metal catalyst in coupling reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group
Ethylmagnesium Bromide: A Grignard reagent with an ethyl group
Uniqueness
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its phenoxymethyl group provides additional reactivity and selectivity compared to simpler Grignard reagents.
Propriétés
Formule moléculaire |
C14H13BrMgO |
|---|---|
Poids moléculaire |
301.46 g/mol |
Nom IUPAC |
magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QEMQPVZPQNXNFX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



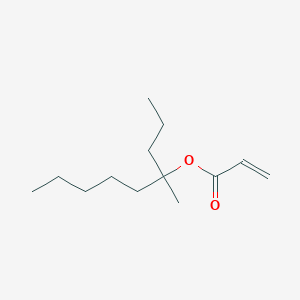
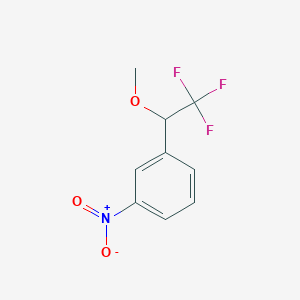
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
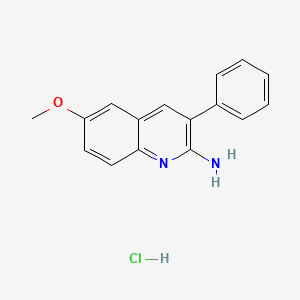

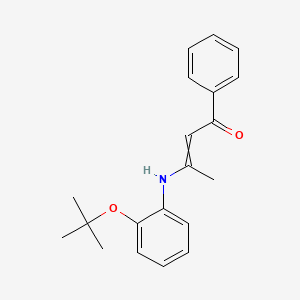
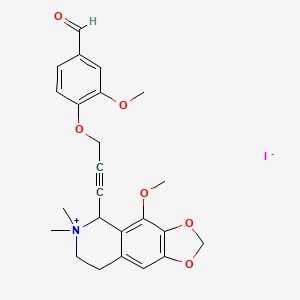
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
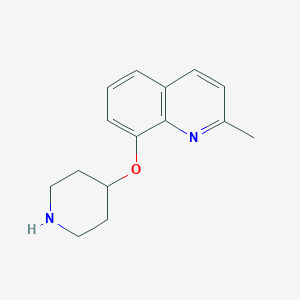
![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
